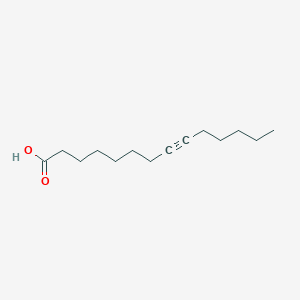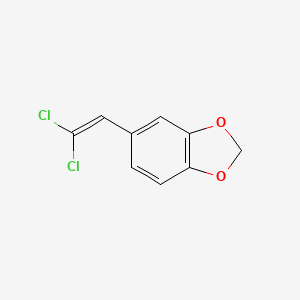
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring and a 2,2-dichloroethenyl substituent at the 5-position. It is known for its unique structural and chemical properties, making it significant in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts depending on the desired reaction.
Major Products
The major products formed from these reactions include quinones from oxidation, reduced derivatives from reduction, and various substituted benzodioxoles from substitution reactions.
Applications De Recherche Scientifique
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of aromatic compounds and as a building block in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- involves its interaction with specific molecular targets and pathways. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism and oxidation processes . The dichloroethenyl group can interact with nucleophiles, leading to various substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler structure without the dichloroethenyl group, used in similar applications but with different reactivity.
5-Chloro-1,3-benzodioxole: Contains a chlorine substituent, showing different chemical behavior and applications.
1,3-Benzodioxole-5-carboxylic acid:
Uniqueness
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
57124-77-3 |
|---|---|
Formule moléculaire |
C9H6Cl2O2 |
Poids moléculaire |
217.05 g/mol |
Nom IUPAC |
5-(2,2-dichloroethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H6Cl2O2/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-4H,5H2 |
Clé InChI |
CQIBDDJZCLRKLY-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
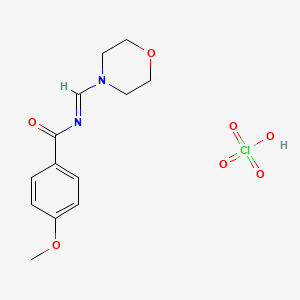
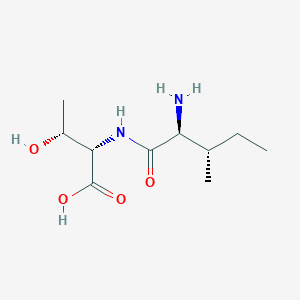
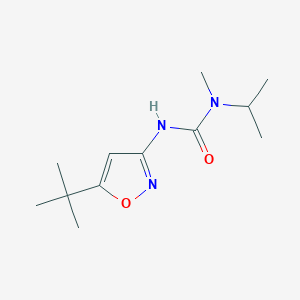
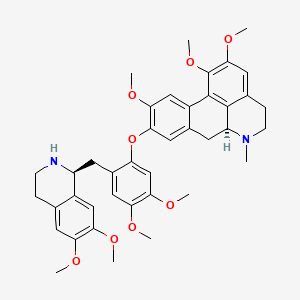
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)

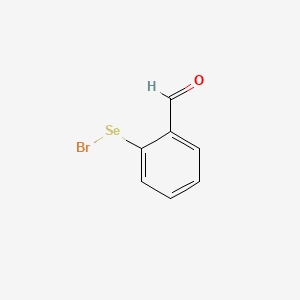

![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
